3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
The compound 3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative characterized by a bicyclic quinazoline-2,4-dione core. Key structural features include:
- A 3-(4-methylbenzyl) substituent at position 3 of the quinazoline ring.
- A 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl) group at position 1, incorporating a 1,2,4-oxadiazole ring linked to a methylthio-substituted phenyl moiety.
Quinazolines are known for diverse pharmacological activities, including antimicrobial and efflux pump inhibitory (EPI) properties . The oxadiazole moiety enhances metabolic stability and bioavailability, while the methylthio group may influence lipophilicity and target binding .
Properties
CAS No. |
1206992-94-0 |
|---|---|
Molecular Formula |
C26H22N4O3S |
Molecular Weight |
470.55 |
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3S/c1-17-7-9-18(10-8-17)15-30-25(31)21-5-3-4-6-22(21)29(26(30)32)16-23-27-24(28-33-23)19-11-13-20(34-2)14-12-19/h3-14H,15-16H2,1-2H3 |
InChI Key |
FHIRKIGIGTWGGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline-2,4-dione core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Synthesis of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be formed by the cyclization of acyl hydrazides with nitriles under dehydrating conditions.
Coupling Reactions: The final step involves coupling the quinazoline core with the 1,2,4-oxadiazole moiety using appropriate linkers and reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to ring-opening or hydrogenation products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives and ring-opened products.
Substitution: Various substituted quinazoline and oxadiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological pathways and as a potential therapeutic agent due to its diverse biological activities.
Industry: Use in the development of new materials with specific properties, such as antimicrobial coatings or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the oxadiazole ring and the methylthio group may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Quinazoline Derivatives with Efflux Pump Inhibitory (EPI) Activity
Quinazoline derivatives are prominent EPIs against Pseudomonas aeruginosa. Key analogs include:
The morpholine-propyl chain in alkylaminoquinazolines enhances membrane interaction, critical for disrupting efflux pumps . In contrast, the methylbenzyl and methylthio-oxadiazole groups in the target compound may improve lipophilic interactions and enzyme binding, though direct mechanistic data are lacking.
Heterocyclic Systems: Oxadiazole vs. Oxadiazinane/Triazinane
The 1,2,4-oxadiazole ring in the target compound differs from oxadiazinane and triazinane systems in analogs:
The aromatic oxadiazole in the target compound likely confers rigidity and improved target specificity compared to saturated oxadiazinane/triazinane derivatives .
Triazole/Thione Derivatives
Triazole-thione analogs, such as 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione , exhibit antimicrobial activity but differ in core structure and substituents:
The quinazoline core may offer broader pharmacological versatility compared to triazole-thiones, which are narrower in scope .
Research Implications and Gaps
- Structural Advantages : The target compound’s oxadiazole-methylthio group may synergize with the quinazoline core for enhanced EPI activity, but direct comparative studies are needed.
- Limitations: Existing data focus on morpholine-linked quinazolines or non-quinazoline heterocycles , leaving the target compound’s specific mechanisms underexplored.
Biological Activity
The compound 3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline derivatives. The structural confirmation is achieved using various spectroscopic techniques such as NMR and mass spectrometry. The presence of functional groups like oxadiazole and methylthio enhances its potential biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including the target compound. The biological evaluation was performed against various bacterial strains using the agar well diffusion method.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 3-(4-methylbenzyl)-... | Staphylococcus aureus | 11 | 75 |
| 3-(4-methylbenzyl)-... | Escherichia coli | 10 | 80 |
| 3-(4-methylbenzyl)-... | Candida albicans | 12 | 77 |
The results indicate that the compound exhibits moderate activity against Gram-positive and Gram-negative bacteria. Notably, it showed an inhibition zone comparable to standard antibiotics like ampicillin.
Anticancer Activity
In addition to its antimicrobial properties, quinazoline derivatives have been studied for their anticancer potential. The compound's ability to inhibit cancer cell proliferation was assessed through in vitro assays.
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3-(4-methylbenzyl)-... | MCF-7 (breast cancer) | 15 |
| 3-(4-methylbenzyl)-... | HeLa (cervical cancer) | 18 |
These findings suggest that the compound may serve as a potential lead in anticancer drug development.
The mechanism underlying the biological activity of quinazoline derivatives often involves inhibition of key enzymes such as DNA gyrase and topoisomerase IV in bacteria, and various kinases in cancer cells. Molecular docking studies have provided insights into how these compounds interact with target proteins.
Figure 1: Molecular Docking Results
Molecular docking simulations indicate favorable binding interactions between the compound and its target enzymes, suggesting a strong potential for inhibition.
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in treating infections and cancers:
- Antibacterial Case Study : A study demonstrated that a related quinazoline derivative significantly inhibited the growth of multidrug-resistant Staphylococcus aureus, showcasing its potential in combating antibiotic resistance.
- Anticancer Case Study : Research on a similar quinazoline derivative revealed its ability to induce apoptosis in MCF-7 cells through activation of caspase pathways.
Q & A
Q. Critical Parameters :
- Temperature : Strict control (e.g., 60–80°C for cyclization).
- Purification : Column chromatography or recrystallization (ethanol/methanol) ensures >95% purity .
Basic: Which characterization techniques confirm the compound’s structural integrity?
Answer:
A combination of spectroscopic and analytical methods is used:
| Technique | Parameters Analyzed | Example Data from Evidence |
|---|---|---|
| ¹H/¹³C NMR | Proton/carbon environments, substituent positions | Methylbenzyl (δ 2.3 ppm, singlet), oxadiazole (δ 8.1–8.3 ppm) |
| Mass Spectrometry (MS) | Molecular ion ([M+H]⁺) and fragmentation patterns | MW confirmed via HRMS (e.g., m/z 475.12) |
| IR Spectroscopy | Functional groups (C=O, C-N, C-S stretches) | Quinazolinone C=O at ~1670 cm⁻¹ |
| HPLC/TLC | Purity (>95%) and reaction progression | Rf values monitored in ethyl acetate/hexane |
Basic: How do functional groups influence the compound’s reactivity and bioactivity?
Answer:
- Quinazolinone Core : The C=O and N-H groups enable hydrogen bonding with biological targets (e.g., enzymes), critical for anticancer or antimicrobial activity .
- 1,2,4-Oxadiazole : Electron-deficient rings enhance metabolic stability and π-π stacking with aromatic residues in proteins .
- Methylthio Group (-SMe) : Increases lipophilicity, improving membrane permeability. However, it may undergo oxidative metabolism to sulfoxide/sulfone derivatives in vivo .
Methodological Insight :
Replace -SMe with -OMe or halogens (e.g., -Br) to study SAR effects on potency and pharmacokinetics .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Substituent Variation : Systematically modify:
- Aryl Groups : Replace 4-methylbenzyl with halogenated or methoxy-substituted benzyls .
- Oxadiazole Linkers : Test 1,3,4-oxadiazole vs. 1,2,4-oxadiazole effects on target binding .
Biological Assays :
- In Vitro : Enzyme inhibition (e.g., kinase assays) or cytotoxicity in cancer cell lines (IC₅₀ determination) .
- In Silico : Molecular docking to predict binding modes with targets (e.g., EGFR or PARP) .
Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity .
Advanced: How to resolve low yield in the final alkylation step?
Answer:
Common Issues :
- Steric Hindrance : Bulky substituents reduce reaction efficiency.
- Side Reactions : Competing eliminations or oxidations.
Q. Optimization Strategies :
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) or transition metals (Pd/Cu) to enhance reactivity .
- Solvent Polarity : Switch from DMF to DMSO for better solubility of intermediates .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition .
Validation : Monitor reaction progress via HPLC-MS and isolate byproducts for structural analysis .
Advanced: How to address contradictions in reported biological activity data?
Answer:
Case Example : If Compound A shows potent antimicrobial activity in one study but weak activity in another :
Assay Conditions : Compare MIC values, bacterial strains, and culture media.
Compound Purity : Verify HPLC data (>95% vs. <90% purity).
Solubility Factors : Use DMSO vs. aqueous buffers may alter bioavailability .
Statistical Validation : Replicate experiments with triplicate samples and ANOVA analysis.
Advanced: How to bridge discrepancies between in vitro and in vivo efficacy?
Answer:
Key Considerations :
- Pharmacokinetics : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., oxidative degradation of -SMe) .
- Formulation : Use nanoencapsulation or liposomal delivery to enhance solubility and bioavailability .
- Animal Models : Validate results across multiple species (e.g., murine vs. zebrafish models) .
Q. Methodology :
- LC-MS/MS : Quantify compound levels in plasma/tissues.
- PK/PD Modeling : Corrogate exposure-response relationships .
Advanced: What computational methods predict target binding modes?
Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with targets (e.g., PARP-1). Focus on oxadiazole’s π-stacking with Tyr907 and quinazolinone’s H-bonding with Ser904 .
MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
Free Energy Calculations : MM-PBSA/GBSA to estimate ΔGbinding and rank derivatives .
Validation : Compare docking scores with experimental IC₅₀ values for correlation analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
